

Technical Support Center: Fesoterodine Forced Degradation & Impurity Profiling

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Compound of Interest

Compound Name: *2-Desmethyl 2-Methylene Fesoteridone Mandelate*
CAS No.: *1390644-38-8*
Cat. No.: *B568813*

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Current Status: Online Support Level: Tier 3 (Senior Application Scientist) Topic: Identification of Unknown Peaks in Fesoterodine Fumarate Stress Testing

Welcome to the Advanced Troubleshooting Hub

As a Senior Application Scientist specializing in antimuscarinic stability profiles, I understand that Fesoterodine (FESO) presents a unique analytical challenge. Unlike standard stable molecules, Fesoterodine is a prodrug designed to degrade (hydrolyze) into its active metabolite, 5-hydroxymethyl tolterodine (5-HMT).[1]

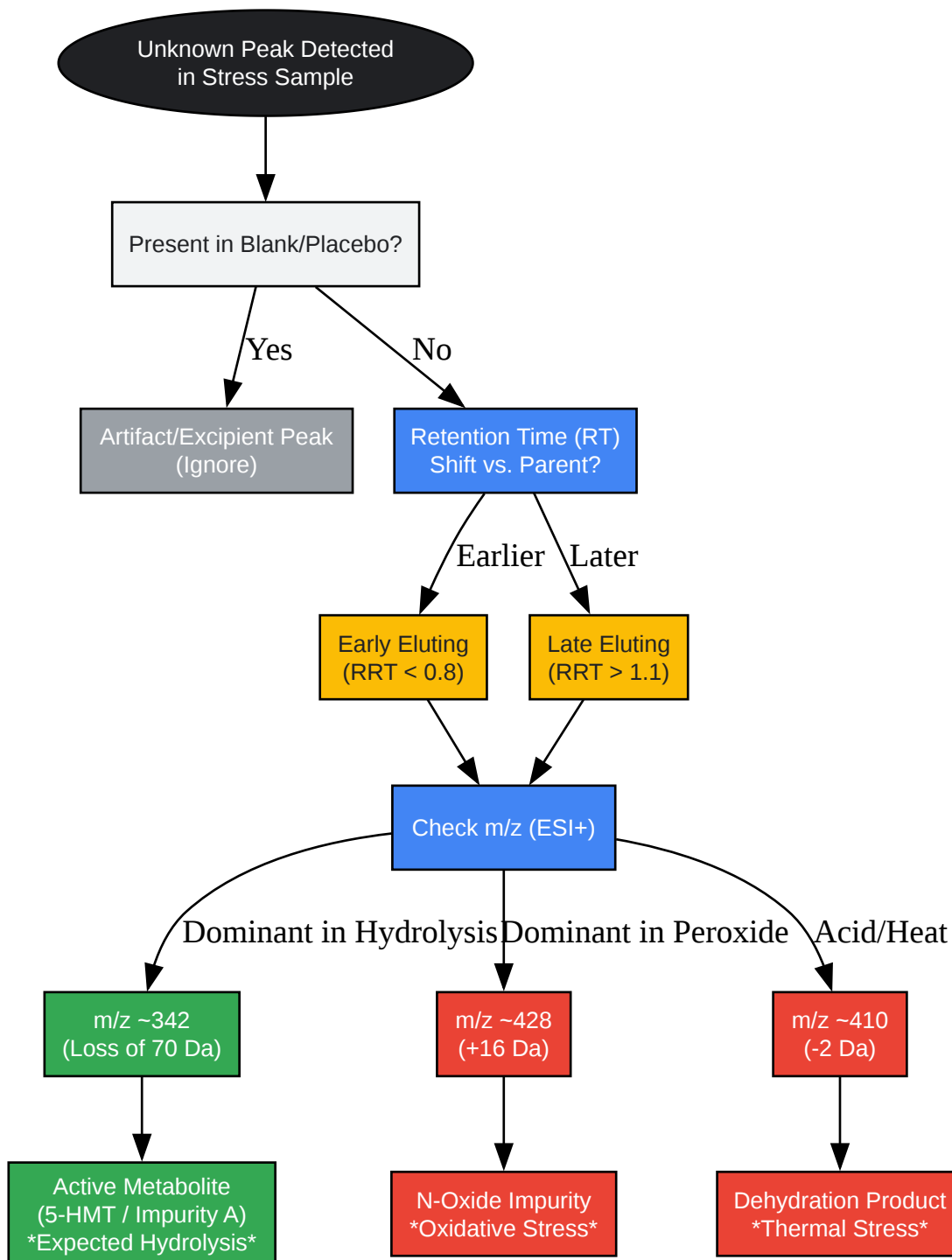
In a forced degradation study, distinguishing between expected activation (hydrolysis to 5-HMT) and undesirable degradation (oxidation, polymerization, or ring cleavage) is the primary hurdle. This guide bypasses generic advice to address the specific chemical behaviors of the 3,3-diphenylpropylamine scaffold.

Module 1: The Diagnostic Framework (Triage)

Before altering your chromatography, apply this diagnostic logic to any unknown peak.

The "Unknown Peak" Decision Tree

Use this logic flow to categorize unknown peaks before attempting structure elucidation.



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Figure 1: Triage workflow for categorizing unknown peaks based on retention time and mass shift relative to Fesoterodine (m/z 412).

Module 2: Hydrolytic Degradation (The "False Alarm")

Scenario: You observe a massive degradation peak under Acid (0.1 N HCl) or Base (0.1 N NaOH) stress that elutes significantly earlier than Fesoterodine.

The Science: Fesoterodine contains a phenolic isobutyrate ester.[1] This bond is chemically labile. Under hydrolytic conditions, it cleaves to form 5-Hydroxymethyl Tolterodine (5-HMT), also known as Impurity A [1].

- Parent Mass (FESO): $[M+H]^+ = 412.5$
- Degradant Mass (5-HMT): $[M+H]^+ = 342.4$
- Mass Loss: 70 Da (Loss of Isobutyryl group $C_4H_7O + H$).

Troubleshooting Protocol:

Observation	Probable Cause	Verification Steps
Peak at RRT ~0.5 - 0.6	5-HMT (Impurity A). This is the active metabolite.[2][3][4][5]	1. Check m/z. It should be 342.4. 2. Compare UV spectrum: 5-HMT has a phenolic shift compared to the esterified parent.
Peak Area > 50%	Over-stressing. The ester is too labile for standard 1N HCl/NaOH conditions.	1. Reduce stress to 0.01 N acid/base or reduce time to 15 mins. 2. Target 10-20% degradation to avoid secondary degradation of 5-HMT.

Q: Is 5-HMT considered a "degradation product" if it's the active metabolite? A: Yes. In the context of drug substance stability (API), it is a degradation impurity. However, in vivo, it is the desired product. You must separate it from process impurities that might also elute early.

Module 3: Oxidative Stress & Unknowns

Scenario: Under peroxide stress (3% H₂O₂), you see a peak eluting slightly earlier or later than the parent, with a mass shift of +16 or +32 Da.

The Science: Fesoterodine contains a tertiary amine (diisopropylamine group) and benzylic carbons.[1] These are sites for oxidation.

- N-Oxidation: The tertiary nitrogen is attacked by peroxide, forming the N-Oxide.
- Benzylic Oxidation: The carbon adjacent to the phenyl ring is susceptible to radical attack [2].

Troubleshooting Protocol:

Unknown Peak	Mass Shift	Identification	Mechanism
Impurity C / N-Oxide	+16 Da (m/z 428)	Fesoterodine N-Oxide	Oxidation of the tertiary amine. Common in H ₂ O ₂ stress.
Impurity G	+98 Da (m/z 510)	Unknown Adduct	Often a fumarate adduct or dimer formed in concentrated stress samples [3].
De-isopropyl FESO	-42 Da (m/z 370)	Des-isopropyl Fesoterodine	Oxidative dealkylation (N-dealkylation).

Q: I see a peak at RRT 1.37 that increases with time. What is it? A: Literature identifies a specific unknown impurity at RRT 1.37 in extended-release tablets.[6][7] This has been characterized via NMR/LC-MS as a degradation product involving the fumarate counter-ion

interaction or specific process-related dimerization [4]. If m/z is ~ 510 , suspect a fumarate adduct.

Module 4: Advanced LC-MS/MS Characterization

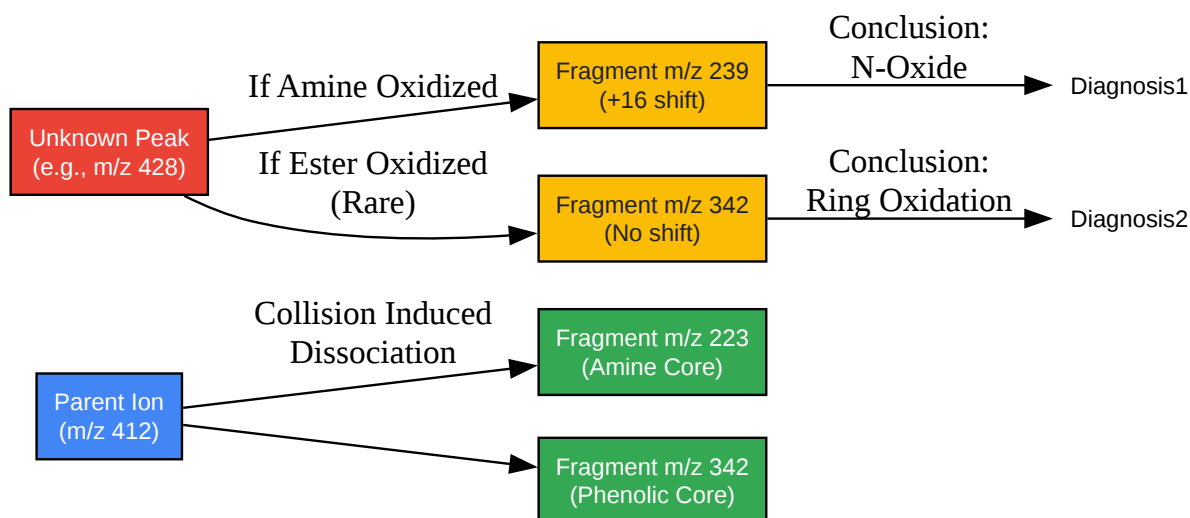
Scenario: You have an isobaric impurity (same mass as parent) or a peak that doesn't match standard losses.

Protocol: Fragmentation Mapping To identify the structure, you must compare the MS/MS fragmentation of the Unknown vs. Fesoterodine Standard.

Key Fragments to Monitor:

- m/z 223 (Diphenylpropylamine core):
 - If this fragment is present, the amine side chain is intact.
 - If this fragment is shifted (e.g., to 239), the modification (oxidation) is on the amine/alkyl chain.
- m/z 147 (Cinnamic acid derivative):
 - Often associated with the phenolic ring cleavage.
- m/z 342 (De-esterified core):
 - If the parent is m/z 428 (N-oxide) and you see a fragment at 358 ($342+16$), the oxidation is on the 5-HMT core, not the ester tail.

Visualizing the Fragmentation Logic:



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Figure 2: MS/MS fragmentation logic to localize the modification on the Fesoterodine molecule.

Module 5: Validated LC Conditions for Separation

If you are struggling to resolve Impurity A (5-HMT) from Impurity C (N-oxide) or the parent, verify your method against this proven setup [5].

- Column: C18 Monolithic or Acquity BEH C18 (100mm x 2.1mm, 1.7 μ m).[8]
- Mobile Phase A: 0.05% Trifluoroacetic acid (TFA) or Ammonium Acetate (pH 3.8). Note: TFA suppresses MS signal; use Formic Acid/Ammonium Acetate for MS work.
- Mobile Phase B: Acetonitrile / Methanol (Mixes are often better for selectivity).
- Gradient:
 - 0-2 min: Low %B (Hold for polar impurities like 5-HMT).
 - 2-15 min: Ramp to 80% B.
- Critical Parameter: pH control is vital. Fesoterodine and its impurities are basic amines. pH > 3.0 ensures better peak shape but requires robust columns (e.g., Hybrid particles).

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